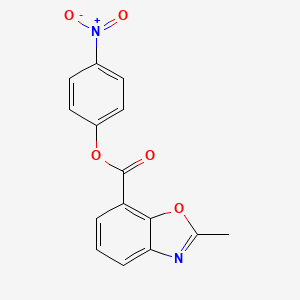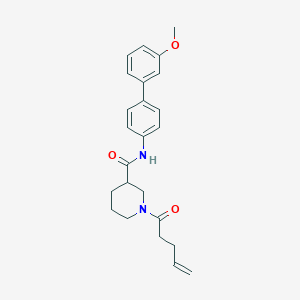
4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate, also known as NBC-2, is a synthetic compound that has been widely used in scientific research. It belongs to the family of benzoxazole derivatives and has been found to possess a range of biological activities.
Mechanism of Action
The exact mechanism of action of 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate is not fully understood. However, it has been proposed that 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate exerts its biological activities by interfering with various cellular pathways. For example, 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to DNA damage and cell death. 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in epigenetic regulation of gene expression. This inhibition results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. This inhibition can lead to the prevention of tumor invasion and metastasis. Additionally, 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Advantages and Limitations for Lab Experiments
4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Additionally, it has been extensively studied and its biological activities are well characterized. However, 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate also has some limitations. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate. This could involve the use of techniques such as proteomics and genomics to identify the cellular pathways that are affected by 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate. Another area of research could focus on the development of analogs of 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate with improved solubility and biological activities. These analogs could be tested for their efficacy in various biological assays and could potentially be developed into therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate involves the reaction of 2-methyl-1,3-benzoxazole-7-carboxylic acid with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an esterification reaction and results in the formation of 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate as a yellow crystalline solid with a melting point of 138-140°C. The purity of the compound can be determined by using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Scientific Research Applications
4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has been extensively used in scientific research due to its diverse range of biological activities. It has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, 4-nitrophenyl 2-methyl-1,3-benzoxazole-7-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(4-nitrophenyl) 2-methyl-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-9-16-13-4-2-3-12(14(13)21-9)15(18)22-11-7-5-10(6-8-11)17(19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWOSFNOWVGNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-6-methoxyphenol](/img/structure/B6126674.png)
![N-(2-fluorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6126676.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B6126679.png)
![1-({5-[(3,4-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B6126688.png)


![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B6126718.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B6126731.png)
![4-(4-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6126740.png)
![methyl 2-({[(4-methylbenzyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6126745.png)

![ethyl 5-chloro-3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-2-carboxylate](/img/structure/B6126760.png)
![N-(2-furylmethyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6126763.png)
![methyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6126765.png)